![molecular formula C13H18N4S B8504164 4-[(1-ethylcyclopentyl)amino]-2-methylsulfanylpyrimidine-5-carbonitrile](/img/structure/B8504164.png)
4-[(1-ethylcyclopentyl)amino]-2-methylsulfanylpyrimidine-5-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
4-[(1-ethylcyclopentyl)amino]-2-methylsulfanylpyrimidine-5-carbonitrile is a synthetic organic compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry, agriculture, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1-ethylcyclopentyl)amino]-2-methylsulfanylpyrimidine-5-carbonitrile typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrimidine Ring: Starting from simple precursors like β-ketoesters and amidines, the pyrimidine ring can be constructed through cyclization reactions.
Introduction of Substituents: The ethylcyclopentylamino and methylthio groups can be introduced through nucleophilic substitution reactions.
Final Functionalization: The carbonitrile group can be added using cyanation reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This may include:
Catalysts: Using specific catalysts to enhance reaction rates.
Solvents: Selecting appropriate solvents to dissolve reactants and control reaction temperatures.
Purification: Employing techniques like crystallization, distillation, and chromatography to purify the final product.
化学反応の分析
Types of Reactions
4-[(1-ethylcyclopentyl)amino]-2-methylsulfanylpyrimidine-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonitrile group can be reduced to form amines.
Substitution: The amino and thio groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Alkyl halides, amines, thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Various substituted pyrimidine derivatives.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound for studying enzyme interactions and cellular pathways.
Medicine: As a lead compound for developing new pharmaceuticals, particularly in the treatment of diseases where pyrimidine derivatives are known to be effective.
Industry: As an intermediate in the production of agrochemicals and materials with specific properties.
作用機序
The mechanism of action of 4-[(1-ethylcyclopentyl)amino]-2-methylsulfanylpyrimidine-5-carbonitrile would depend on its specific application. Generally, pyrimidine derivatives exert their effects by interacting with molecular targets such as:
Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signal transduction.
DNA/RNA: Interacting with nucleic acids to affect gene expression and protein synthesis.
類似化合物との比較
Similar Compounds
4-Amino-2-(methylthio)pyrimidine-5-carbonitrile: Similar structure but lacks the ethylcyclopentylamino group.
2-(Methylthio)-4-(phenylamino)pyrimidine-5-carbonitrile: Similar structure but has a phenylamino group instead of an ethylcyclopentylamino group.
Uniqueness
4-[(1-ethylcyclopentyl)amino]-2-methylsulfanylpyrimidine-5-carbonitrile is unique due to the presence of the ethylcyclopentylamino group, which may confer specific steric and electronic properties, potentially leading to unique biological activities and chemical reactivity.
特性
分子式 |
C13H18N4S |
|---|---|
分子量 |
262.38 g/mol |
IUPAC名 |
4-[(1-ethylcyclopentyl)amino]-2-methylsulfanylpyrimidine-5-carbonitrile |
InChI |
InChI=1S/C13H18N4S/c1-3-13(6-4-5-7-13)17-11-10(8-14)9-15-12(16-11)18-2/h9H,3-7H2,1-2H3,(H,15,16,17) |
InChIキー |
VHMAMIHFROOYEO-UHFFFAOYSA-N |
正規SMILES |
CCC1(CCCC1)NC2=NC(=NC=C2C#N)SC |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
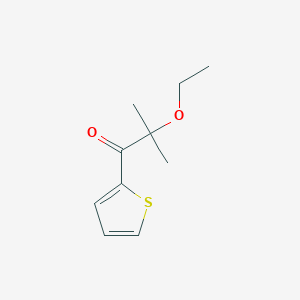
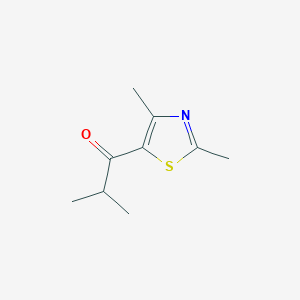
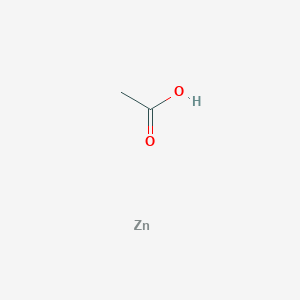
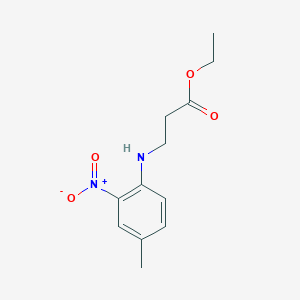
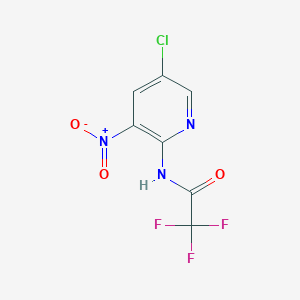
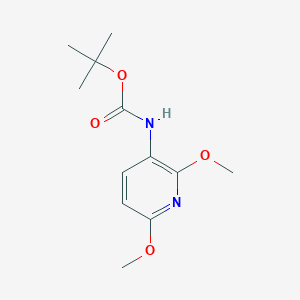
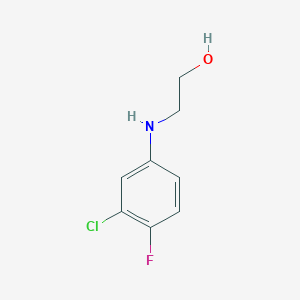
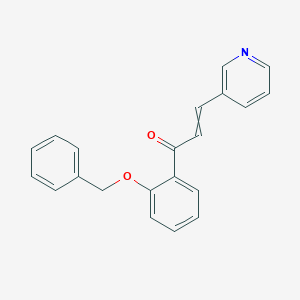
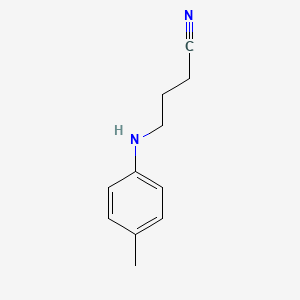
![6-[(2,3-Dihydro-1-benzofuran-6-yl)oxy]-4-methylhex-4-enal](/img/structure/B8504156.png)
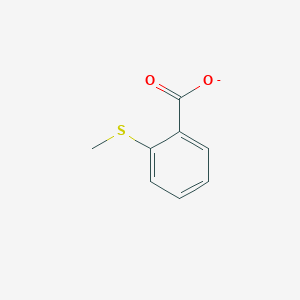
![Methyl 5-[bis(2-hydroxyethyl)amino]-2,4-dinitrobenzoate](/img/structure/B8504163.png)
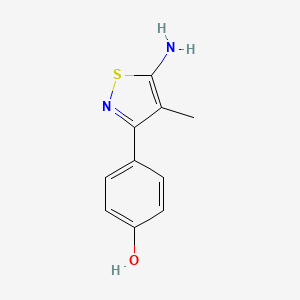
![Ethyl 6-oxo-1-((2-(trimethylsilyl)ethoxy)methyl)-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B8504178.png)
